molecular formula C15H18O7 B15028657 diethyl 3-hydroxy-7-methoxy-1-benzofuran-2,2(3H)-dicarboxylate

diethyl 3-hydroxy-7-methoxy-1-benzofuran-2,2(3H)-dicarboxylate

Cat. No.: B15028657
M. Wt: 310.30 g/mol
InChI Key: UTEBKOHNXIQNFD-UHFFFAOYSA-N
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Description

2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE is a complex organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzofuran precursor, the introduction of diethyl groups can be achieved through alkylation reactions. The hydroxy and methoxy groups are often introduced via hydroxylation and methylation reactions, respectively. These reactions are usually carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques like catalytic hydrogenation, high-pressure reactors, and automated control systems to optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: A simpler benzofuran derivative with fewer substituents.

    7-Methoxy-2,3-dihydrobenzofuran: Similar structure but lacks the diethyl and hydroxy groups.

    2,2-Diethyl-2,3-dihydrobenzofuran: Similar structure but lacks the methoxy and hydroxy groups.

Uniqueness

2,2-DIETHYL 3-HYDROXY-7-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-2,2-DICARBOXYLATE is unique due to its combination of diethyl, hydroxy, and methoxy substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18O7

Molecular Weight

310.30 g/mol

IUPAC Name

diethyl 3-hydroxy-7-methoxy-3H-1-benzofuran-2,2-dicarboxylate

InChI

InChI=1S/C15H18O7/c1-4-20-13(17)15(14(18)21-5-2)12(16)9-7-6-8-10(19-3)11(9)22-15/h6-8,12,16H,4-5H2,1-3H3

InChI Key

UTEBKOHNXIQNFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(C2=C(O1)C(=CC=C2)OC)O)C(=O)OCC

Origin of Product

United States

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